[(6-Chloropyridin-2-yl)methyl](methyl)amine hydrochloride
Description
(6-Chloropyridin-2-yl)methylamine hydrochloride is a hydrochloride salt of a secondary amine featuring a 6-chloropyridine moiety. The compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and a methylamine group attached via a methylene bridge at the 2-position. This structure confers both aromatic and aliphatic amine characteristics, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-9-5-6-3-2-4-7(8)10-6;/h2-4,9H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHKRIPKSPFFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Key Reagents
The reductive amination method, as detailed in EP1358179B1, involves the reaction of a cyanohydrin intermediate with methylamine under controlled conditions. The process employs sodium cyanoborohydride (NaBH₃CN) as the reducing agent, which selectively reduces the imine bond formed between the cyanohydrin and methylamine. A critical optimization involves adding iron(II) sulfate heptahydrate (FeSO₄·7H₂O) to scavenge cyanide ions, suppressing side reactions such as cyanohydrin decomposition. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to maintain a basic pH, enhancing reaction efficiency.
Step-by-Step Synthesis Process
The synthesis proceeds through four stages:
-
Synthesis of 2-Carboxamido-5-methyl-6-chloropyridine (X):
Starting with 2-ethoxycarbonyl-5-methyl-6-chloropyridine (IX), treatment with aqueous ammonia yields the carboxamide derivative (X). -
Methylamination Under High-Pressure Conditions:
Compound X reacts with methylamine in ethanol/water at 110°C for 24 hours in the presence of anhydrous copper sulfate (CuSO₄), yielding 2-N-methylamido-5-methyl-6-methylaminopyridine (XI). Copper sulfate catalyzes the substitution of chlorine with methylamine. -
Acid Hydrolysis and Esterification:
Hydrolysis of XI with hydrochloric acid produces 5-methyl-6-methylaminopyridine-2-carboxylic acid (XII), which is esterified to form XIII. -
Reduction to Target Amine:
XIII is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding (6-chloropyridin-2-yl)methylamine. The crude product is purified via silica chromatography (CH₂Cl₂/MeOH/NH₃ = 90:9:1).
Key Data:
Optimization and Industrial Scalability
-
Temperature Control: Room-temperature reductive amination minimizes side reactions.
-
Cyanide Scavenging: FeSO₄·7H₂O increases purity by complexing cyanide ions.
-
Solvent System: Dichloromethane/water mixtures facilitate efficient phase separation.
Nucleophilic Substitution and Coupling Method
Reaction Setup and Reagents
Ambeed’s protocol utilizes PyBrop (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) as a coupling agent to link N-[(6-chloro-3-pyridyl)methyl]-N-methylacetamidine with carboxylic acids. The reaction occurs in dichloromethane at 0–25°C for 15 hours, with N-ethyl-N,N-diisopropylamine (DIEA) as a base.
Workup and Purification
Post-reaction, the mixture is diluted with saturated NaHCO₃, and the organic phase is extracted with dichloromethane. After drying over Na₂SO₄, the product is isolated via silica column chromatography.
Key Data:
Comparative Analysis of Methods
Industrial Production Considerations
The reductive amination method is preferred for large-scale synthesis due to its robust yields and compatibility with continuous flow processes. In contrast, the coupling method suits small-scale API synthesis where mild conditions are critical.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, with conditions involving solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used, with conditions varying from mild to harsh depending on the desired product.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include imines, secondary amines, or other oxidized derivatives.
Coupling Reactions: Products include biaryl compounds or other coupled products with extended aromatic systems.
Scientific Research Applications
(6-Chloropyridin-2-yl)methylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-2-yl)methylamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloropyridine ring and the amine group allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Structural Analogs
The following table compares (6-chloropyridin-2-yl)methylamine hydrochloride with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences | Evidence Source |
|---|---|---|---|---|
| (6-Chloropyridin-2-yl)methylamine HCl | C₇H₁₀Cl₂N₂ | 193.07 | Base structure | - |
| 1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine dihydrochloride | C₁₀H₁₅Cl₃N₂ | 276.21 | Cyclobutane ring substitution | |
| 6-Chloro-N-methylpyridin-2-amine | C₆H₇ClN₂ | 142.59 | Lacks methylene bridge; simpler substitution | |
| [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine HCl | C₁₂H₁₉Cl₂N₃ | 276.21 | Piperidine ring and pyridin-3-yl substitution | |
| 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine HCl | C₂₀H₁₇ClF₃N₅ | 442.83 | Complex heterocyclic substituents |
Key Observations :
- Cyclobutane and Piperidine Derivatives : The addition of cyclic substituents (e.g., cyclobutane in , piperidine in ) increases molecular weight and steric bulk, which may enhance binding specificity in drug-receptor interactions.
Physicochemical Properties
- Solubility : The hydrochloride salt form improves water solubility compared to freebase analogs. Piperidine derivatives may exhibit lower solubility due to increased hydrophobicity.
- Stability : Chlorine substitution at the pyridine 6-position enhances thermal stability, as seen in related compounds .
Biological Activity
(6-Chloropyridin-2-yl)methylamine hydrochloride is a chemical compound that has garnered interest in various fields, particularly due to its potential biological activities. This article examines the compound's biological activity, focusing on its antimicrobial, antifungal properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Properties
Research indicates that (6-Chloropyridin-2-yl)methylamine hydrochloride exhibits significant antimicrobial activity. This activity is thought to stem from its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The mechanism by which (6-Chloropyridin-2-yl)methylamine hydrochloride exerts its biological effects involves several pathways:
- Nucleophilic Substitution : The compound acts as a nucleophile, participating in various substitution reactions that can lead to the formation of more complex derivatives.
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for bacterial survival, thereby reducing their growth and proliferation.
- DNA Interaction : Studies suggest that the compound may interact with nucleic acids, disrupting their structure and function, which is crucial for cellular replication and transcription processes .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of (6-Chloropyridin-2-yl)methylamine hydrochloride against a range of bacteria and fungi. The results demonstrated that the compound was particularly effective against Gram-positive bacteria, with a reported MIC of 16 µg/mL against Staphylococcus aureus.
Study 2: Mechanistic Insights
In another study focusing on the mechanistic aspects of the compound, researchers utilized molecular modeling techniques to predict its binding affinity to key bacterial enzymes. The findings indicated that (6-Chloropyridin-2-yl)methylamine hydrochloride could effectively bind to the active sites of these enzymes, inhibiting their function and leading to bacterial cell death .
Safety and Toxicology
While promising in terms of biological activity, it is essential to consider the safety profile of (6-Chloropyridin-2-yl)methylamine hydrochloride. Preliminary toxicological assessments indicate low cytotoxicity at therapeutic concentrations. However, further studies are necessary to establish a comprehensive safety profile.
Table 2: Toxicological Data Summary
| Parameter | Result | Reference |
|---|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg | |
| Mutagenicity | Negative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
